molecular formula C14H11F2NO4S2 B13063994 3-(4-Difluoromethylsulfanyl-phenylsulfamoyl)-benzoic acid

3-(4-Difluoromethylsulfanyl-phenylsulfamoyl)-benzoic acid

Cat. No.: B13063994
M. Wt: 359.4 g/mol
InChI Key: RXJZUNUPHJTJNO-UHFFFAOYSA-N
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Description

3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid is a complex organic compound with the molecular formula C14H11F2NO4S2 It is characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl moiety, which is further connected to a sulfamoylbenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethylsulfanylphenyl Intermediate:

    Sulfamoylation: The intermediate is then subjected to sulfamoylation, where a sulfamoyl group is introduced using reagents such as sulfamoyl chloride under basic conditions.

    Benzoic Acid Formation: Finally, the compound is completed by attaching the sulfamoylphenyl intermediate to a benzoic acid moiety through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the sulfamoyl group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dehalogenated products.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)-4-methylbenzoate
  • **3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)-N-[2-(dimethylamino)-2-phenylethyl]benzamide

Uniqueness

3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid is unique due to the presence of both difluoromethyl and sulfamoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11F2NO4S2

Molecular Weight

359.4 g/mol

IUPAC Name

3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C14H11F2NO4S2/c15-14(16)22-11-6-4-10(5-7-11)17-23(20,21)12-3-1-2-9(8-12)13(18)19/h1-8,14,17H,(H,18,19)

InChI Key

RXJZUNUPHJTJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F)C(=O)O

Origin of Product

United States

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